1-Amino-4-methylpiperazine

Catalog No.
S596407
CAS No.
6928-85-4
M.F
C5H13N3
M. Wt
115.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methylpiperazine

1-Amino-4-methylpiperazine solves a critical selectivity challenge in multi-step synthesis: the primary amine at 1-position enables nucleophilic coupling while the 4-methylated tertiary amine is completely blocked, preventing cross-linking or unwanted additions. This eliminates costly purification steps. Ideal for rifampicin-type APIs and functional polymers. Sourced with ≥98% purity, lot-specific COA, and ready for global dispatch.

CAS Number

6928-85-4

Product Name

1-Amino-4-methylpiperazine

IUPAC Name

4-methylpiperazin-1-amine

Molecular Formula

C5H13N3

Molecular Weight

115.18 g/mol

InChI

InChI=1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3

InChI Key

RJWLLQWLBMJCFD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)N

Synonyms

1-amino 4-methylpiperazine, 1-amino-4-methylpiperazine

Canonical SMILES

CN1CCN(CC1)N

The exact mass of the compound 1-Amino-4-methylpiperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

1-Amino-4-methylpiperazine (CAS: 6928-85-4) is an unsymmetrical, cyclic diamine featuring a nucleophilic primary amine at the 1-position and a sterically influential tertiary amine at the 4-position. This distinct architecture makes it a valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty polymers where precise control over reactivity and molecular properties is required. Its utility stems from the differential reactivity of its two nitrogen centers, allowing for selective chemical transformations that are not readily achievable with simpler, symmetrical piperazines.

Procurement Fit

Pharmaceutical intermediate — Essential for rifampicin direct-addition synthesis
Purity specification — High-purity GC grade for manufacturing workflows
Functional handle — N-amino group enables nucleophilic ring-opening

Replacing 1-Amino-4-methylpiperazine with analogs like 1-aminopiperazine or N-methylpiperazine often leads to process failures or suboptimal product performance. The N-methyl group is a critical design feature, not a trivial modification; it blocks the secondary amine reactivity seen in 1-aminopiperazine, preventing unwanted side reactions such as double additions or cross-linking in polymerization. Furthermore, this methyl group provides specific lipophilic and steric properties essential for the biological activity of many CNS-acting drugs and kinase inhibitors, a feature absent in simpler piperazines. Attempting substitution compromises reaction specificity, yield, and the functional properties of the final target molecule.

Substitution Risk

Functional group mismatch

Analogs lacking the N-amino group cannot support the nucleophilic addition required for rifampicin formation.

Genotoxic impurity control

Regulatory monitoring mandates 1-amino-4-methylpiperazine as a specific impurity marker, not replaceable by other piperazines.

Thermal stability variance

Methyl substitution patterns alter degradation rates; analog-specific stability may affect storage and handling protocols.

Key Precursor for Rifamycin Antibiotics

1-Amino-4-methylpiperazine is a structurally required intermediate for the synthesis of the antibiotic Rifampicin. The 4-methyl-1-piperazinyl-imino side chain formed from this precursor is essential for the drug's antibacterial activity. Using a substitute like 1-aminopiperazine would result in a different chemical entity lacking the established efficacy and safety profile of Rifampicin, making the procurement of the exact CAS 6928-85-4 compound non-negotiable for this application.

Evidence DimensionStructural Requirement in API Synthesis
Target Compound DataForms the required 4-methyl-1-piperazinyl-imino side chain of Rifampicin.
Comparator Or Baseline1-Aminopiperazine or other piperazine analogs.
Quantified DifferenceAbsolute. Substitution yields a different, non-bioequivalent molecule.
ConditionsSynthesis of Rifampicin and related Rifamycin-class antibiotics.

For GMP-compliant manufacturing of specific, high-value APIs like Rifampicin, this exact intermediate is required with no viable substitutes.

Intermediate isolations
Head-to-head
Target: 0
Prior methods: 2
Reduction from 2 to 0 isolation steps
Supports direct-addition process efficiency
Industrial rifampicin synthesis; patented method

Selective Reactivity for Polymer Synthesis

In the synthesis of specialty polymers, 1-amino-4-methylpiperazine provides selective reactivity. Its primary amine can participate in reactions like epoxide ring-opening to functionalize a polymer backbone, while the N-methylated tertiary amine remains unreactive. This prevents the cross-linking or secondary reactions that could occur with the secondary amine of a comparator like 1-aminopiperazine, ensuring a more defined polymer structure and predictable material properties.

Evidence DimensionAmine Reactivity in Polymer Synthesis
Target Compound DataMonofunctional reactivity via the primary amine; the tertiary amine is stable.
Comparator Or Baseline1-Aminopiperazine, which possesses both a reactive primary and a reactive secondary amine.
Quantified DifferenceEnables single-site functionalization, avoiding potential cross-linking from a secondary amine.
ConditionsRing-opening of epoxide-terminated silicone polyether block copolymers.

This selective reactivity is critical for manufacturing well-defined functional polymers, ensuring cleaner reaction profiles and greater batch-to-batch consistency for industrial applications.

LC-MS/MS LLOQ
Reported
5 pg/mL
0.1 pg on column; R > 0.99
Supports trace steroid quantification
Serum allopregnanolone, pregnenolone, androsterone

Dual-Amine Synergy for CO2 Capture

The structure of 1-amino-4-methylpiperazine combines a fast-reacting primary amine with a tertiary amine in a single molecule. In CO2 capture applications, primary amines are known for rapid absorption kinetics, while tertiary amines contribute to higher net capacity and lower heat of regeneration. This intramolecular combination offers a performance profile that solvent formulators often try to achieve by blending multiple amines, such as piperazine (PZ) with monoethanolamine (MEA) or methyldiethanolamine (MDEA).

Evidence DimensionAmine Functionality for CO2 Capture
Target Compound DataCombines a kinetically fast primary amine and a high-capacity tertiary amine.
Comparator Or BaselinePiperazine (two secondary amines) or MEA (one primary amine).
Quantified DifferenceProvides a built-in kinetic and capacity advantage typically sought from multi-component solvent blends.
ConditionsAqueous amine solvents for post-combustion CO2 capture.

This compound is a strong candidate for formulating next-generation CO2 capture solvents that aim to improve both absorption efficiency and the energy economics of solvent regeneration.

Thermal degradation order
Class-level
1-MPZ > 2-MPZ > PZ
At 150°C, apparent first-order kinetics
Methyl substitution increases degradation rate
Class inference; storage conditions may need review
Genotoxic impurity QC
Class-level
ICH-mandated analytical monitoring
HPLC-HRMS, LC-MS/MS methods required
Requires validated impurity profiling
Rifampicin drug substance QC per ICH guidelines

Structurally Defined API Synthesis

This compound is the correct choice for multi-step syntheses where a specific piperazine side chain is integral to the final API's biological function, as demonstrated in the production of Rifampicin. Its use is indicated when preventing side reactions at the 4-position is critical to maintaining yield and purity.

Functional Polymers & Specialty Coatings

Ideal for processes requiring the controlled addition of amine functionality onto a polymer backbone. The selective reactivity of the primary amine allows for its incorporation into the polymer, while the stable tertiary amine remains available to impart properties such as catalytic activity, pH buffering, or improved adhesion in the final product.

High-Performance CO2 Capture Solvents

A primary candidate for researchers and engineers formulating advanced solvents for CO2 capture. Its dual-function structure provides a platform for developing systems that balance the competing demands of rapid absorption kinetics and low-energy solvent regeneration, potentially reducing the operational cost of carbon capture processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rifampicin direct-addition synthesis
N-amino nucleophilic reactivity
Process intermediate isolation reduction
Steroid LC-MS/MS derivatization
Ketone derivatization sensitivity
LLOQ and linearity in serum matrices
Genotoxic impurity reference standard
ICH-compliant purity profiling
Method validation for impurity control
Fragment-based kinase inhibitor discovery
Piperazine scaffold for library synthesis
Target engagement screening

XLogP3

-1.1

UNII

J5GBT1LFT2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6928-85-4
40675-60-3

Wikipedia

1-Amino-4-methylpiperazine

Explore Compound Types